雷美替胺酒石酸盐

描述

Rivastigmine tartrate is a parasympathomimetic or cholinergic agent used for the treatment of mild to moderate dementia associated with Alzheimer’s or Parkinson’s disease . It is a cholinesterase inhibitor that inhibits both butyrylcholinesterase and acetylcholinesterase . It is available in various forms including a capsule, solution, and a transdermal patch .

Synthesis Analysis

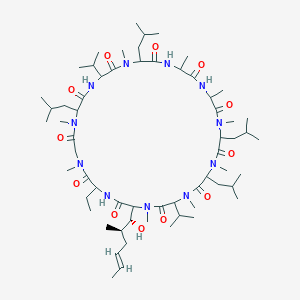

The synthesis of Rivastigmine tartrate involves several steps. The process starts with m-hydroxyacetophenone as a raw material. The m-hydroxyacetophenone and hydroxylamine hydrochloride undergo an oxime reaction. A catalyst is used for catalyzing and reducing 3-hydroxy acetophenone oxime to obtain 3- (1-diethyl aminoethyl) phenol. An N-methylation reaction is performed to obtain 3- (1- (dimethylamino) ethyl) phenol. This compound reacts with ethylmethyl-carbamic chloride to produce an ester, and racemic rivastigmine is obtained. The rivastigmine is split through DDTA (derivative differential thermal analysis) and reacts with tartrate to form salt, so that the rivastigmine tartrate is obtained .

Molecular Structure Analysis

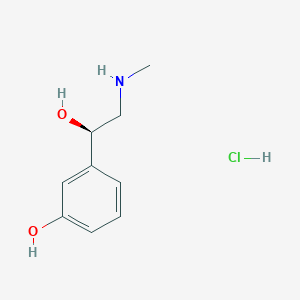

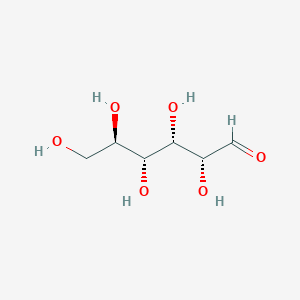

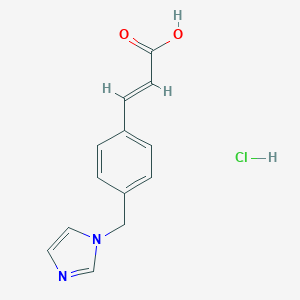

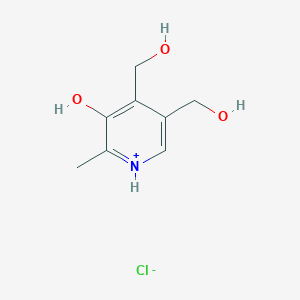

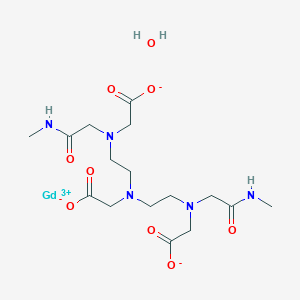

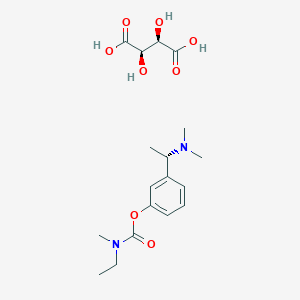

The molecular formula of Rivastigmine tartrate is C14H22N2O2.C4H6O6 . The average mass is 400.423 Da .

Chemical Reactions Analysis

Rivastigmine tartrate is a cholinesterase inhibitor that inhibits both butyrylcholinesterase and acetylcholinesterase . It is a parasympathomimetic or cholinergic agent for the treatment of mild to moderate dementia of the Alzheimer’s type .

Physical And Chemical Properties Analysis

Rivastigmine tartrate is a white to off-white, fine crystalline powder that is both lipophilic (soluble in fats) and hydrophilic (soluble in water) . It is an orally available, brain penetrant, reversible cholinesterase inhibitor .

科学研究应用

Treatment of Dementia

Rivastigmine tartrate is a parasympathomimetic or cholinergic agent used for the treatment of mild to moderate dementia of the Alzheimer’s type . It is clinically used to treat dementia, exhibiting anti-cholinergic, anti-inflammatory, cognition enhancing and neuroprotective activities .

Inhibitor of Acetylcholinesterase (AChE) and Butylcholinesterase (BChE)

Rivastigmine is an inhibitor of acetylcholinesterase (AChE) and butylcholinesterase (BChE) . It inhibits both butyrylcholinesterase and acetylcholinesterase .

Management of Cognitive Impairment

Rivastigmine, a dual inhibitor of cholinesterase, is used in the management of cognitive impairment associated with Parkinson’s disease and Alzheimer’s disease .

Improvement of Memory Impairment

In vivo, rivastigmine improves memory impairment in a CaMKII-dependent manner .

Drug Delivery Research

Rivastigmine has been the subject of research for the development of novel delivery approaches due to its poor bioavailability when delivered orally .

Interaction with Human Transferrin

There has been research into the interaction between human transferrin and Rivastigmine tartrate, which is used for mild to moderate Alzheimer therapy .

Development of Newer AChEIs

SDZ ENA 713 (ENA 713), a carbamate derivative, is a novel compound that appears to meet the criteria for an ideal AChEI .

Absorption, Metabolism, and Disposition

Research has been conducted into the absorption, metabolism, and disposition of SDZ ENA 713, including its absorption from the stomach and intestine, and its metabolism by cholinesterase by hydrolysis .

作用机制

Target of Action

Rivastigmine tartrate primarily targets cholinesterase enzymes , specifically butyrylcholinesterase and acetylcholinesterase . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .

Mode of Action

Rivastigmine tartrate acts as a reversible cholinesterase inhibitor . It binds to cholinesterase enzymes, inhibiting their activity and thereby preventing the hydrolysis of acetylcholine . This results in an increased concentration of acetylcholine in the brain, which can enhance cholinergic function .

Biochemical Pathways

The primary biochemical pathway affected by rivastigmine tartrate is the cholinergic pathway . By inhibiting cholinesterase enzymes, rivastigmine tartrate increases the availability of acetylcholine, enhancing cholinergic transmission . This can help to mitigate the deficiency of acetylcholine that is often observed in Alzheimer’s disease .

Pharmacokinetics

Rivastigmine tartrate is well absorbed with a bioavailability of 60 to 72% . It is metabolized in the liver via pseudocholinesterase . The drug has an elimination half-life of approximately 1.5 hours and is excreted primarily in the urine .

Result of Action

The increased acetylcholine concentration resulting from the action of rivastigmine tartrate can lead to improved cognitive function . This is particularly beneficial in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .

Action Environment

The efficacy and stability of rivastigmine tartrate can be influenced by various environmental factors. For instance, the drug’s ability to cross the brain-blood barrier allows it to act mainly in the central nervous system . It’s important to note that a minor proportion of rivastigmine can also act at the neuromuscular junction, although its clinical effects at this level are negligible .

安全和危害

Rivastigmine tartrate may cause serious side effects including severe or ongoing vomiting or diarrhea, loss of appetite, weight loss, bloody or tarry stools, cough with bloody mucus or vomit that looks like coffee grounds, a light-headed feeling, like you might pass out, tremors (uncontrolled shaking), restless muscle movements in your eyes, tongue, jaw, or neck, seizure (convulsions), painful or difficult urination, severe skin redness, itching, or irritation, or dehydration symptoms . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

未来方向

Rivastigmine tartrate should be taken only as directed by a doctor. It is best to take this medicine with food. Rivastigmine seems to work best when it is taken at regularly spaced times, usually two times a day, in the morning and evening . It is not a cure for Alzheimer’s or Parkinson’s disease but can improve the thinking ability in some patients .

属性

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHQHAUAXRMMOT-MBANBULQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rivastigmine Hydrogen Tartrate | |

CAS RN |

129101-54-8 | |

| Record name | Rivastigmine tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129101-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rivastigmine tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129101548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-(dimethylamino)ethyl]phenyl ester, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIVASTIGMINE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IY2357JPE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: RT is a cholinesterase inhibitor, specifically a dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor [, , , ]. It works by binding to both the esteratic and ionic sites of these enzymes, preventing the breakdown of acetylcholine (ACh) [, ]. This leads to higher levels of ACh in the brain, particularly in areas associated with memory and cognitive function [, ].

A: Increased ACh levels can improve cognitive function, particularly in conditions like Alzheimer's disease (AD) where cholinergic neurons are damaged, leading to ACh deficiency [, , , , ].

A: Studies indicate that transdermal RT may significantly reduce serum BuChE levels compared to the oral form, at least in the initial months of treatment [, ].

ANone: The provided research papers do not explicitly state the molecular formula and weight of RT. Please refer to chemical databases or publications specifically focused on RT's chemical properties for this information.

A: Research on RT utilizes various spectroscopic techniques, including UV spectrophotometry for quantification [, , ], FTIR to assess drug-excipient compatibility and characterize formulations [, , ], and NMR to confirm chemical structures and modifications [].

A: RT has been formulated into various delivery systems, including solid lipid nanoparticles (SLNs) [, , , , ], transdermal patches [, , , ], microspheres [, ], sustained-release capsules [], and liposomes [].

A: Stability studies demonstrate that storage conditions, such as temperature, can impact the stability of RT nanoparticles [].

ANone: The provided research papers primarily focus on RT as a therapeutic agent and do not discuss its catalytic properties.

A: Molecular docking studies help to elucidate the binding interactions between RT and target proteins, such as human transferrin and MARK4 [, ]. These studies provide insights into the binding affinity and potential therapeutic implications of RT.

ANone: The provided papers do not provide detailed information about the SAR of RT. Further research specifically focused on synthesizing and evaluating RT analogs would be needed to establish clear SAR trends.

A: RT is a highly water-soluble drug, making encapsulation in traditional nanoparticle systems challenging []. Modifications to standard methods, such as adjusting the pH of the aqueous phase or using specific organic solvents, are often required to enhance encapsulation efficiency [].

ANone: The provided research papers do not explicitly discuss SHE regulations related to RT.

A: RT is rapidly and completely absorbed after oral administration but exhibits a significant first-pass effect, leading to a short half-life of approximately 1.5 hours [, ]. SLNs have been shown to enhance oral bioavailability, achieving an 8-fold increase in AUC compared to free RT [].

A: Transdermal administration of RT offers a potential advantage by providing more sustained drug delivery and potentially bypassing the first-pass effect associated with oral administration [, , , ].

A: Research suggests that patients with more rapidly progressing Alzheimer's disease might benefit more from RT therapy than those with slower progression [].

A: RT's efficacy has been evaluated using various models, including: * In vitro: Cell-based assays using the SH-SY-5Y cell line to assess the cytotoxicity of RT-loaded nanoparticles []. * In vivo: Animal models, particularly rodents, are employed to investigate RT's effects on cognitive function, typically using behavioral tests like the Morris water maze and elevated plus maze [, ].

A: Studies suggest that RT can be beneficial in treating dementia related to Parkinson's disease [, ].

A: A concerning finding is the concurrent prescription of RT, an AChE inhibitor, with anticholinergic medications, which have opposing effects, in a significant portion of AD patients [, ]. This co-prescription is considered a "frank prescribing error" and a potential "never event" due to the risk of negating the beneficial effects of RT and worsening cognitive function [].

ANone: The provided research papers do not focus on resistance mechanisms related to RT.

A: While not the focus of these research papers, gastrointestinal side effects like vomiting and diarrhea have been reported with oral RT []. Concerns exist regarding the concurrent use of RT with anticholinergic medications, which can exacerbate cognitive impairment in vulnerable populations like older adults and individuals with Parkinson's disease [].

A: Researchers are investigating various approaches to enhance RT delivery to the brain, including: * Solid Lipid Nanoparticles (SLNs): SLNs have demonstrated promising results in improving RT's brain uptake after oral administration [, , , , ]. * Transdermal Delivery: Transdermal patches and films offer a non-invasive and potentially more convenient route for sustained RT delivery [, , , ]. * Intranasal Delivery: Intranasal administration of RT-loaded SLNs is being explored as a potential method for bypassing the blood-brain barrier and directly targeting the brain []. * Chitosan Coating: Chitosan-coated nanoparticles are being investigated for their potential to enhance brain targeting by facilitating transport across the blood-brain barrier [].

ANone: The provided research papers do not focus on specific biomarkers for RT efficacy or treatment monitoring.

A: A range of analytical techniques is employed in RT research, including: * UV Spectrophotometry: For quantifying RT in formulations and biological samples [, , ]. * High-Performance Liquid Chromatography (HPLC): For separating and quantifying RT and its metabolites in biological samples. * Gas Chromatography-Mass Spectrometry (GC-MS): For identifying and quantifying genotoxic impurities in RT drug substances []. * Scanning Electron Microscopy (SEM): For visualizing the morphology and surface characteristics of RT-loaded nanoparticles [, ]. * Dynamic Light Scattering (DLS): For determining the particle size and size distribution of nanoparticles [, , ].

ANone: The provided research papers do not discuss the environmental impact of RT.

A: RT's high water solubility presents challenges in formulating it for sustained release []. Modifications to standard nanoparticle preparation methods are often required to achieve adequate encapsulation and control its release [].

A: Studies developing analytical methods for RT typically validate their methods following ICH guidelines, ensuring accuracy, precision, linearity, and specificity [, , ].

ANone: The immunogenicity of RT is not discussed in the provided research.

ANone: The provided papers do not focus on drug-transporter interactions involving RT.

ANone: The research papers do not provide information regarding the impact of RT on drug-metabolizing enzymes.

A: The selection of biocompatible and biodegradable materials, such as PLGA and HSA, for formulating RT nanoparticles is a key consideration in ensuring the safety and biocompatibility of these drug delivery systems [, ].

A: Other cholinesterase inhibitors, such as donepezil and galantamine, are also approved for treating AD [, , ]. Memantine, an NMDA receptor antagonist, is another medication option for moderate to severe AD []. The choice of medication depends on various factors, including disease severity, individual patient response, and potential side effects.

ANone: The provided research papers do not provide details about recycling and waste management practices specific to RT production.

ANone: Research on RT utilizes a wide array of tools and resources, including: * Animal Models: Rodent models of AD are commonly used to evaluate RT's efficacy in vivo. * Cell Lines: Human cell lines, such as SH-SY-5Y neuroblastoma cells, are used for in vitro studies. * Spectroscopic Techniques: UV-Vis spectrophotometry, FTIR, and NMR are essential for characterization and analysis. * Microscopy: SEM and TEM are used to visualize nanoparticles. * Software and Databases: Molecular docking software and chemical databases are crucial for computational studies and data analysis.

A: RT was developed as a second-generation cholinesterase inhibitor and gained approval for the treatment of AD in the late 1990s []. Its development marked a significant milestone in AD therapeutics by providing an alternative to tacrine, the first approved AChE inhibitor, which was associated with liver toxicity concerns [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。